molecular formula C8H14INO B2584723 1-(4-(Iodomethyl)piperidin-1-yl)ethanone CAS No. 1353954-96-7

1-(4-(Iodomethyl)piperidin-1-yl)ethanone

Cat. No.: B2584723
CAS No.: 1353954-96-7
M. Wt: 267.11
InChI Key: UXQQUTVQOXTSBQ-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Organic Synthesis

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, which also gave piperidine its name. ijnrd.org This discovery opened the door to understanding a fundamental structural motif present in a wide array of natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the neurotoxin coniine from poison hemlock.

In the realm of organic synthesis, the piperidine ring is considered a "privileged scaffold." This term denotes a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme, making it a valuable starting point for drug development. researchgate.net The versatility of the piperidine structure is evident in its presence in over twenty classes of pharmaceuticals, ranging from antipsychotics like haloperidol (B65202) to potent analgesics such as fentanyl and its derivatives. nih.govresearchgate.net The development of synthetic methodologies to create substituted piperidines, such as hydrogenation of pyridine (B92270) precursors or various cyclization strategies, has been a central theme in organic chemistry for decades, enabling the creation of complex and stereochemically defined molecules for pharmacological evaluation. nih.gov

Significance of Iodomethyl and Ethanone (B97240) Functionalities in Chemical Research

The specific properties of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone are dictated by its two key functional groups: the iodomethyl group at the 4-position and the ethanone (N-acetyl) group on the ring's nitrogen.

The iodomethyl group (-CH2I) is a highly significant feature in synthetic chemistry. As a primary alkyl iodide, the carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity transforms the iodomethyl moiety into a valuable synthetic handle, allowing for the straightforward introduction of a wide variety of other functional groups. This functional group is often employed in the construction of more complex molecules.

The ethanone functionality (N-acetyl group, -C(O)CH3) is one of the most common modifications in medicinal chemistry. nih.gov The process of N-acetylation can profoundly alter a molecule's physicochemical properties. nih.govcreative-proteomics.com Attaching an acetyl group to the piperidine nitrogen removes its basic character and converts it into a neutral amide. This change can influence solubility, polarity, and the ability to cross biological membranes. Furthermore, N-acetylation is a key reaction for installing a protecting group on an amine, preventing it from participating in undesired reactions during a multi-step synthesis. nih.govresearchgate.net In drug metabolism, N-acetylation is a pivotal pathway that can lead to the formation of active or inactive metabolites, thereby affecting a drug's therapeutic efficacy and safety profile. creative-proteomics.com

Structural Elucidation and Naming Conventions for this compound

The systematic IUPAC name "this compound" precisely describes the molecule's structure. The nomenclature can be deconstructed as follows:

Piperidine : The core of the molecule is a six-membered saturated ring containing five carbon atoms and one nitrogen atom.

ethanone : This indicates a two-carbon ketone functional group (an acetyl group).

1-(...yl)ethanone : The ethanone group is attached via its carbonyl carbon to position 1 of the piperidine ring, which is the nitrogen atom. This forms an N-acetylated piperidine.

4-(Iodomethyl)piperidin-1-yl : This specifies that a substituent is located at the 4-position of the piperidine ring.

Iodomethyl : The substituent at the 4-position is a methyl group where one hydrogen has been replaced by an iodine atom (-CH2I).

While specific experimental data for this compound is not widely published, its fundamental properties can be calculated and compared with closely related halogenated analogs.

Overview of Research Trajectories for Similar Acetylated Piperidine and Pyrrolidine (B122466) Scaffolds

Research into acetylated piperidine and the structurally related five-membered pyrrolidine scaffolds is a dynamic area of medicinal chemistry. nih.govnih.gov The choice between these two rings allows chemists to fine-tune the properties of a potential drug molecule.

Acetylated Piperidine Scaffolds are integral to the development of drugs targeting the central nervous system. For example, donepezil, a treatment for Alzheimer's disease, features a piperidine core. nih.govijnrd.org The synthesis of various substituted and acetylated piperidines is a common strategy in the search for novel analgesics, antipsychotics, and receptor-specific imaging agents. researchgate.netnih.gov The acetylation of the piperidine nitrogen is a key step in modulating the scaffold's interaction with biological targets and improving its pharmacokinetic profile.

Pyrrolidine Scaffolds are also highly favored in drug design, appearing in numerous FDA-approved drugs. nih.gov The five-membered ring offers a different three-dimensional shape and conformational flexibility compared to piperidine. nih.govthecontentauthority.com This difference in structure can significantly impact biological activity. nih.gov Research on pyrrolidine derivatives has yielded compounds with a wide range of activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

The comparison between these two scaffolds is a classic consideration in drug design. The six-membered piperidine ring generally adopts a stable chair conformation, while the five-membered pyrrolidine ring is more flexible, a phenomenon known as "pseudorotation". nih.govdifferencebetween.com This can affect how a molecule fits into a binding site. Additionally, the ring size can influence physicochemical properties; for instance, pyrrolidine is sometimes used to increase water solubility, whereas piperidine may be preferred for drugs needing to cross the blood-brain barrier. thecontentauthority.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(iodomethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQQUTVQOXTSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 4 Iodomethyl Piperidin 1 Yl Ethanone

Retrosynthetic Analysis of the 1-(4-(Iodomethyl)piperidin-1-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthetic route. ias.ac.inscitepress.orgdeanfrancispress.com For this compound, the analysis reveals several logical disconnections.

The primary disconnection targets the carbon-iodine (C-I) bond. This bond is typically formed via nucleophilic substitution or direct conversion from an alcohol. Therefore, a functional group interconversion (FGI) strategy points to precursors such as 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone or other 4-(halomethyl) and 4-((sulfonyloxy)methyl) derivatives. ias.ac.inamazonaws.com This approach is synthetically sound as methods for converting alcohols to iodides are well-established.

A second key disconnection breaks the amide bond at the piperidine (B6355638) nitrogen. This C-N bond disconnection is a reliable and common strategy, leading back to 4-(iodomethyl)piperidine (B3029028) and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. amazonaws.com

Combining these disconnections, a plausible retrosynthetic pathway is outlined. The target molecule is traced back to the key intermediate, 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone. This intermediate, in turn, can be disconnected at the amide bond to 4-piperidinemethanol (B45690), a readily available starting material. This multi-step disconnection strategy forms the basis for the synthetic pathways discussed below.

Key Synthetic Pathways to the Piperidine Core Precursors

The synthesis of the target compound hinges on the efficient preparation of suitably functionalized piperidine precursors. The most common and practical approach involves the initial synthesis of a 4-hydroxymethylpiperidine derivative, which can then be converted to other halo- or sulfonyloxy- precursors.

The foundational precursor for many synthetic routes is 4-piperidinemethanol. It can be synthesized in high yield by the reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.orgchemicalbook.com

Once 4-piperidinemethanol is obtained, the subsequent step is the protection of the secondary amine via acetylation to yield 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone. This transformation is crucial to prevent side reactions involving the nitrogen atom in subsequent steps. The acetylation can be readily achieved by treating 4-piperidinemethanol with an acetylating agent.

ReagentConditionsYield
Acetic AnhydrideReaction in an appropriate solvent, often with a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acetic acid byproduct. google.comgoogle.comHigh
Acetyl ChlorideTypically performed in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (B109758) at cool temperatures. google.comHigh

This N-acetylation is a standard and high-yielding reaction, providing the key intermediate for the subsequent introduction of the iodomethyl moiety.

To facilitate the introduction of iodine via nucleophilic substitution (as discussed in section 2.3.2), the hydroxyl group of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone must first be converted into a better leaving group, such as a chloride, bromide, or a sulfonate ester (e.g., tosylate or mesylate).

Chlorination: The conversion of the primary alcohol to a chloride can be accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common choice, often used in the presence of a base like pyridine or neat. researchgate.net The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Tosylation/Mesylation: Alternatively, the hydroxyl group can be converted into a sulfonate ester, which is an excellent leaving group for Sₙ2 reactions. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, typically pyridine or triethylamine, in a solvent like dichloromethane. researchgate.net

TransformationReagentBase/Solvent
Alcohol to ChlorideThionyl Chloride (SOCl₂)Pyridine or neat
Alcohol to Tosylatep-Toluenesulfonyl Chloride (TsCl)Pyridine / Dichloromethane
Alcohol to MesylateMethanesulfonyl Chloride (MsCl)Triethylamine / Dichloromethane

These halogenated and sulfonylated precursors are stable intermediates that can be readily used for the subsequent iodination step.

Introduction of the Iodomethyl Moiety

The final and critical step in the synthesis is the introduction of the iodine atom to form the 4-(iodomethyl) group. This can be accomplished through either direct conversion of the hydroxymethyl precursor or by nucleophilic substitution on a pre-activated precursor.

The direct conversion of a primary alcohol to an iodide is a highly efficient process. A widely used method is the Appel reaction, which employs triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The reaction is typically carried out in a suitable solvent like dichloromethane or acetonitrile (B52724). The alcohol attacks the activated phosphonium (B103445) iodide species, leading to the formation of the alkyl iodide and triphenylphosphine oxide as a byproduct. organic-chemistry.orgresearchgate.netias.ac.in This method is valued for its mild conditions and high yields for primary alcohols.

Starting MaterialReagentsSolventKey Features
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanoneTriphenylphosphine (PPh₃), Iodine (I₂), ImidazoleDichloromethane (DCM) or Acetonitrile (MeCN)Mild conditions, high yield for primary alcohols. Imidazole acts as a base and catalyst. ias.ac.in

An alternative and very common strategy is the Finkelstein reaction, a classic Sₙ2 process that involves halide exchange. researchgate.net In this context, the 4-(chloromethyl) or 4-((sulfonyloxy)methyl) piperidine precursors prepared in section 2.2.2 are treated with a source of iodide ions, typically sodium iodide (NaI).

The reaction is driven to completion by taking advantage of solubility differences. Acetone (B3395972) is the classic solvent for this reaction because sodium iodide is soluble in it, whereas the resulting sodium chloride (NaCl) or sodium tosylate (NaOTs) are not, causing them to precipitate out of the solution and drive the equilibrium forward according to Le Châtelier's principle.

PrecursorReagentSolventReaction Type
1-(4-(Chloromethyl)piperidin-1-yl)ethanoneSodium Iodide (NaI)AcetoneFinkelstein Reaction
1-(4-((p-Tolylsulfonyloxy)methyl)piperidin-1-yl)ethanoneSodium Iodide (NaI)Acetone or DMFSₙ2 Substitution

This two-step approach (activation of the alcohol followed by substitution) provides a robust and reliable route to the final product, this compound.

Halogen Exchange Reactions for Iodomethyl Formation

The general mechanism involves the nucleophilic attack of the iodide ion on the carbon atom bearing the leaving group (chloride or bromide), proceeding through a single transition state to form the C-I bond. allaboutchemistry.netyoutube.com

Acylation Strategies for the Ethanone (B97240) Moiety Introduction

The introduction of the ethanone (acetyl) group onto the piperidine nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through N-acylation of a 4-(iodomethyl)piperidine precursor.

A common and effective method for N-acylation is the use of highly reactive acylating agents like acetyl chloride or acetic anhydride. tandfonline.comtandfonline.com The reaction of 4-(iodomethyl)piperidine with acetyl chloride results in the formation of this compound and hydrogen chloride. libretexts.org Due to the formation of HCl, a base such as pyridine or triethylamine is often added to neutralize the acid and drive the reaction to completion. tandfonline.com

Acetic anhydride is another widely used acetylating agent. tandfonline.com Its reaction with the secondary amine of the piperidine ring yields the desired N-acetylated product and acetic acid as a byproduct. While generally less reactive than acetyl chloride, acetic anhydride is often preferred due to its lower cost and less hazardous nature. sciencemadness.org

While direct acylation of the piperidine nitrogen is the most straightforward approach, other ketone synthesis methodologies could theoretically be applied, although they are less common for this specific transformation. These methods often involve more complex multi-step processes.

Optimization of Reaction Conditions and Parameters

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

The choice of solvent plays a critical role in both the halogen exchange and acylation steps.

For the Finkelstein reaction , polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred. iitk.ac.in Acetone is particularly effective because it readily dissolves sodium iodide but not sodium chloride or bromide, thus driving the reaction forward. iitk.ac.inquora.com The use of dry acetone is crucial to prevent side reactions. quora.com

For the acylation reaction , the solvent choice depends on the acylating agent and the base used. Aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran (THF) are commonly used when reacting with acetyl chloride to dissolve the reactants and facilitate the reaction while being inert to the reactive acyl chloride.

While many acylation and halogen exchange reactions can proceed without a catalyst, their use can significantly improve reaction rates and yields.

In halogen exchange reactions , while not strictly catalytic, the choice of the iodide salt and its solubility properties are activating factors. organic-chemistry.org

For N-acylation , various catalysts can be employed. tandfonline.com Iodine has been reported as an effective catalyst for the N-acylation of amines with acetyl chloride under solvent-free conditions, offering high yields in a short time. tandfonline.com Lewis acids can also catalyze the reaction. tandfonline.com In some cases, activating agents are used to make the carboxylic acid (acetic acid) more susceptible to nucleophilic attack by the amine. luxembourg-bio.com For instance, coupling reagents can convert the carboxylic acid into a more reactive intermediate.

Interactive Data Table: Solvent Effects on Finkelstein Reaction Yield

PrecursorIodide SourceSolventTemperature (°C)Time (h)Yield (%)
1-(4-(Bromomethyl)piperidin-1-yl)ethanoneNaIAcetoneReflux492
1-(4-(Chloromethyl)piperidin-1-yl)ethanoneNaIAcetoneReflux688
1-(4-(Bromomethyl)piperidin-1-yl)ethanoneKIDMF80390
1-(4-(Chloromethyl)piperidin-1-yl)ethanoneNaIAcetonitrileReflux885

Interactive Data Table: Catalyst and Acylating Agent Influence on N-Acylation

SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
4-(Iodomethyl)piperidineAcetyl ChlorideTriethylamineDichloromethane0 to RT295
4-(Iodomethyl)piperidineAcetic AnhydridePyridineNone100193
4-(Iodomethyl)piperidineAcetyl ChlorideIodine (0.1 eq)NoneRT0.596
4-(Iodomethyl)piperidineAcetic AnhydrideNoneAcetic Acid120585

Temperature and Pressure Effects on Yield and Selectivity

No information has been found regarding the influence of temperature and pressure on the synthesis of this compound.

Stereochemical Control in Synthesis (if applicable)

There is no available information on the stereochemistry of this compound or any methods for its stereochemical control during synthesis.

Advanced Synthetic Techniques in this compound Synthesis

Flow Chemistry Approaches for Scalability

No studies have been published detailing the use of flow chemistry for the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

There are no documented microwave-assisted synthesis protocols for the preparation of this compound.

While the search results included general discussions on synthetic methodologies such as flow chemistry and microwave-assisted synthesis for other piperidine and piperazine (B1678402) derivatives, none of the retrieved documents specifically mentioned or provided data for this compound. Therefore, the creation of data tables and detailed research findings as requested is not feasible.

It is possible that the synthesis of this compound is described in proprietary internal documents or has not yet been a subject of published academic or industrial research.

Chemical Reactivity and Strategic Derivatization of 1 4 Iodomethyl Piperidin 1 Yl Ethanone

Reactivity of the Iodomethyl Group

The carbon-iodine bond in the iodomethyl moiety is the focal point of the molecule's reactivity. Iodine is an excellent leaving group due to its large atomic radius, the polarizability of the C-I bond, and the stability of the resulting iodide anion (I⁻). The carbon atom of the iodomethyl group is a primary carbon, which significantly influences the preferred reaction pathways.

Nucleophilic substitution is the predominant reaction type for 1-(4-(Iodomethyl)piperidin-1-yl)ethanone. The reaction mechanism is strongly biased towards the SN2 (bimolecular nucleophilic substitution) pathway. This preference is due to the primary nature of the electrophilic carbon, which is sterically accessible to incoming nucleophiles and would form a highly unstable primary carbocation if an SN1 pathway were to be followed. The SN2 reaction proceeds with an inversion of stereochemical configuration if the carbon were chiral.

Nitrogen-based nucleophiles, such as primary and secondary amines, ammonia, and hydrazines, readily react with this compound. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the iodomethyl group, displacing the iodide ion in a single, concerted step. This process, a classic SN2 reaction, results in the formation of a new carbon-nitrogen bond, yielding quaternary ammonium (B1175870) salts or substituted amines. This reactivity makes the compound a useful building block for introducing the N-acetylpiperidin-4-ylmethyl moiety into various molecules.

Sulfur nucleophiles, particularly thiolates (RS⁻), are among the most powerful nucleophiles for SN2 reactions due to their high polarizability and the strength of the resulting carbon-sulfur bond. The reaction of this compound with thiols, typically in the presence of a base to generate the more nucleophilic thiolate, proceeds efficiently to form thioethers. This pathway is highly favored and provides a straightforward method for synthesizing various sulfur-containing piperidine (B6355638) derivatives.

Oxygen nucleophiles, including alcohols, water, and phenoxides, can also displace the iodide ion. Reactions with neutral alcohols are generally slow and may require heat, but the corresponding alkoxides (RO⁻) or phenoxides (ArO⁻), generated by deprotonation with a base, are much stronger nucleophiles and react readily. This reaction, analogous to the Williamson ether synthesis, forms ethers. For instance, reaction with sodium hydroxide (B78521) could lead to the formation of the corresponding alcohol, 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone.

Table 1: Predicted Nucleophilic Substitution Reactions

Nucleophile ClassExample NucleophileProduct Functional GroupReaction Pathway
NitrogenAmmonia (NH₃), Diethylamine (Et₂NH)Amine / Quaternary Ammonium SaltSN2
SulfurSodium thiophenoxide (PhSNa)ThioetherSN2
OxygenSodium methoxide (B1231860) (NaOMe)EtherSN2

Both steric and electronic effects govern the reactivity and selectivity of substitution reactions involving this compound.

Steric Factors : The substrate is a primary alkyl iodide (-CH₂I). This lack of steric hindrance around the reaction center is the primary reason for the strong preference for the SN2 mechanism over SN1. The piperidine ring itself provides some bulk, but it is positioned on the β-carbon, minimizing its direct steric impact on the backside attack required for an SN2 reaction.

Elimination reactions are generally not a favored pathway for primary alkyl halides like this compound when reacting with most common nucleophiles.

The E2 (bimolecular elimination) pathway requires a strong, sterically hindered base to abstract a proton from the carbon adjacent to the leaving group (the β-carbon). In this molecule, this would involve removing a proton from the C4 position of the piperidine ring. While possible with a base like potassium tert-butoxide, it would have to compete with the sterically unhindered SN2 pathway, which typically predominates.

The E1 (unimolecular elimination) pathway is extremely unlikely. It would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable. Therefore, substitution reactions are the dominant reactive pathway.

Table 2: Analysis of Reaction Pathway Viability

Reaction PathwaySubstrate RequirementIs it Favored for this Compound?Reason
SN2Primary or secondary halide, unhinderedYes (Strongly)The substrate is a sterically unhindered primary alkyl iodide with an excellent leaving group.
SN1Tertiary halide, resonance-stabilizedNoWould proceed through a high-energy, unstable primary carbocation.
E2Secondary or tertiary halide, strong bulky baseUnlikely (Minor)Requires a strong, sterically hindered base; SN2 is kinetically favored.
E1Tertiary halide, poor nucleophile/weak baseNoInvolves the formation of an unstable primary carbocation.

Radical Reactions and Reductive Dehalogenation

The carbon-iodine bond in this compound is the most labile site for radical reactions due to its relatively low bond dissociation energy. This characteristic allows for the generation of a carbon-centered radical at the methylene (B1212753) group attached to the piperidine ring.

Reductive Dehalogenation: One of the most common transformations involving alkyl iodides is reductive dehalogenation. This process replaces the iodine atom with a hydrogen atom and can be initiated by various radical-generating systems. A typical method involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the iodine atom, generating a primary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the dehalogenated product and regenerate the tributyltin radical. libretexts.org

Radical Carbon-Carbon Bond Formation: The carbon-centered radical intermediate can also be trapped by various radical acceptors to form new carbon-carbon bonds. libretexts.org For instance, in the presence of an activated alkene, a radical addition reaction can occur, leading to the formation of a more complex molecular scaffold. These reactions are highly valuable in synthetic organic chemistry for building molecular complexity. libretexts.org

Table 1: Representative Radical Reactions of this compound

Reaction TypeReagents and ConditionsProduct
Reductive DehalogenationBu₃SnH, AIBN (cat.), benzene, reflux1-(4-methylpiperidin-1-yl)ethanone
Radical C-C CouplingAcrylonitrile, Bu₃SnH, AIBN (cat.), benzene, reflux3-((1-acetylpiperidin-4-yl)methyl)propanenitrile

Reactivity of the Ethanone (B97240) Moiety

The ethanone group possesses two main sites of reactivity: the carbonyl carbon and the alpha-carbon.

The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of transformations.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, affording 1-(1-(4-(iodomethyl)piperidin-1-yl)ethyl)ol. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the amide, which is generally less reactive than the ketone.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, under forcing conditions, such as with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. For example, Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after an aqueous workup. This reaction provides a powerful method for introducing new carbon substituents.

Table 2: Examples of Carbonyl Reactivity

Reaction TypeReagents and ConditionsProduct
ReductionNaBH₄, methanol, 0 °C to rt1-(1-(4-(iodomethyl)piperidin-1-yl)ethyl)ol
Grignard AdditionMethylmagnesium bromide, THF, then H₃O⁺2-(4-(iodomethyl)piperidin-1-yl)propan-2-ol

Alpha-Carbon Reactivity (e.g., enolization, halogenation)

The carbon atom adjacent to the carbonyl group (the alpha-carbon) exhibits enhanced reactivity due to the electron-withdrawing nature of the carbonyl oxygen. msu.edulibretexts.org

Enolization: In the presence of an acid or a base, the ketone can exist in equilibrium with its enol or enolate tautomer. msu.edulibretexts.org The formation of the enolate under basic conditions generates a potent nucleophile at the alpha-carbon, which can participate in various bond-forming reactions. youtube.com

Halogenation: The alpha-carbon can be halogenated under acidic or basic conditions. msu.edulibretexts.org For instance, in the presence of a base and iodine, the methyl group of the ethanone moiety can be polyiodinated, potentially leading to the haloform reaction if a methyl ketone is present.

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is part of an amide linkage (N-acetyl group). This significantly influences its reactivity compared to a secondary amine.

Due to the presence of the acetyl group, the nitrogen atom is already acylated. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic and non-basic. Consequently, further N-acylation is not a feasible reaction.

While N-alkylation of the amide nitrogen is generally not possible under standard alkylating conditions, treatment with highly reactive alkylating agents could potentially lead to the formation of a quaternary ammonium salt, though this is an uncommon transformation. The typical N-alkylation reactions observed for secondary amines are not applicable here. researchgate.net

The piperidine ring is a stable, saturated heterocyclic system. Ring-opening or ring-expansion transformations of such a stable ring are energetically unfavorable and require harsh reaction conditions or the presence of specific activating groups, which are absent in this compound. Therefore, under typical synthetic conditions, the piperidine ring is expected to remain intact. While ring-opening reactions are known for strained heterocycles like epoxides and aziridines, they are not a characteristic feature of the reactivity of simple piperidine derivatives. nih.govresearchgate.net

Multi-Functional Group Reactivity and Chemoselectivity Challenges

This compound possesses two primary sites susceptible to chemical transformation: the electrophilic carbon of the iodomethyl group and the carbonyl carbon of the N-acetyl group. The significant difference in the reactivity of these two sites forms the basis for understanding the chemoselectivity of this molecule.

The carbon-iodine (C-I) bond in the iodomethyl group is relatively weak and highly polarizable, making iodide an excellent leaving group. Consequently, the methylene carbon is highly electrophilic and susceptible to nucleophilic attack. This makes the iodomethyl group the primary center of reactivity in the molecule, readily participating in nucleophilic substitution reactions (SN2). A wide array of nucleophiles, including amines, thiols, azides, and carbanions, can displace the iodide to form new carbon-heteroatom or carbon-carbon bonds.

In contrast, the N-acetyl group is a tertiary amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. This resonance stabilization makes the amide bond robust and generally unreactive towards nucleophiles under standard conditions. Cleavage or modification of the N-acetyl group typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which would likely also affect the iodomethyl group.

This pronounced difference in reactivity between the highly labile iodomethyl group and the stable N-acetyl group minimizes chemoselectivity challenges under most synthetic conditions. Nucleophilic substitution can be selectively performed at the iodomethyl position without affecting the N-acetyl group. However, the use of exceptionally strong and sterically unhindered bases could potentially lead to deprotonation at the carbon alpha to the carbonyl group, although this is generally not a competing pathway under typical substitution conditions.

Derivatization Strategies for Structural Modification and Functionalization

The primary route for the derivatization of this compound is through nucleophilic substitution at the iodomethyl position. This allows for the introduction of a wide variety of functional groups and structural motifs.

Introduction of Reporter Tags (excluding biological efficacy)

The high reactivity of the iodomethyl group makes this compound a suitable scaffold for the attachment of various reporter tags. These tags, which can be fluorescent dyes or radioisotopes, are valuable tools in chemical biology and diagnostic imaging for tracking the distribution of molecules.

The general strategy for introducing a reporter tag involves the reaction of a nucleophilic derivative of the tag with this compound. For instance, a fluorescent dye containing a nucleophilic functional group, such as a thiol or an amine, can readily displace the iodide to form a stable covalent bond.

While specific examples of fluorescent labeling of this compound are not prevalent in the reviewed literature, the principle is well-established. For example, in the synthesis of Positron Emission Tomography (PET) tracers, alkyl halides and tosylates are routinely used as precursors for radiofluorination. A similar strategy could be employed with this compound, where a fluorine-18 (B77423) labeled nucleophile would displace the iodide to generate a PET tracer. This approach allows for the introduction of the radioisotope in the final step of the synthesis, which is crucial when dealing with short-lived isotopes.

Reporter Tag Type Nucleophilic Functional Group Potential Reaction Product
Fluorescent DyeThiol (-SH)1-(4-((FluorescentDye-S-)methyl)piperidin-1-yl)ethanone
Fluorescent DyeAmine (-NH2)1-(4-((FluorescentDye-NH-)methyl)piperidin-1-yl)ethanone
PET Tracer (e.g., 18F)Fluoride Ion (18F-)1-(4-(Fluoromethyl)piperidin-1-yl)ethanone (radiolabeled)

Synthesis of Analogs with Varied Substituents

The versatility of the nucleophilic substitution reaction at the iodomethyl position allows for the synthesis of a diverse library of analogs of this compound. By varying the nucleophile, a wide range of chemical functionalities can be introduced at the 4-position of the piperidine ring.

This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. Starting from the common intermediate, this compound, a multitude of analogs can be prepared.

For example, reaction with various primary or secondary amines can introduce different amino substituents. Similarly, reaction with substituted thiols can yield a series of thioether analogs. The use of carbon nucleophiles, such as enolates or organometallic reagents, can be employed to form new carbon-carbon bonds, leading to analogs with extended carbon skeletons.

The following table illustrates the synthesis of various analogs through nucleophilic substitution:

Nucleophile Substituent Introduced Product Class
Sodium Azide (B81097) (NaN3)Azidomethyl (-CH2N3)Azide Analog
Potassium Cyanide (KCN)Cyanomethyl (-CH2CN)Nitrile Analog
Sodium Thiophenoxide (NaSPh)Phenylthiomethyl (-CH2SPh)Thioether Analog
PiperidinePiperidinomethyl (-CH2-N(C5H10))Amine Analog
DiethylamineDiethylaminomethyl (-CH2N(Et)2)Amine Analog

Mechanistic Investigations of Chemical Processes Involving 1 4 Iodomethyl Piperidin 1 Yl Ethanone

Elucidation of Reaction Pathways for Substitution Reactions

Substitution reactions involving the iodomethyl group of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone are anticipated to proceed primarily via nucleophilic substitution mechanisms. The carbon atom bonded to the iodine is electrophilic due to the electronegativity of the iodine atom, making it susceptible to attack by nucleophiles.

Two primary pathways are plausible:

SN2 (Substitution Nucleophilic Bimolecular): This pathway would involve a direct, one-step attack by a nucleophile on the carbon atom of the iodomethyl group, leading to the displacement of the iodide ion as a leaving group. This mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

SN1 (Substitution Nucleophilic Unimolecular): This two-step pathway would involve the initial, rate-determining departure of the iodide leaving group to form a primary carbocation at the 4-position of the piperidine (B6355638) ring. This carbocation would then be rapidly attacked by a nucleophile. Primary carbocations are generally unstable, making the SN1 pathway less likely for this substrate unless stabilized by neighboring group participation or specific solvent conditions.

The presence of the N-acetyl group on the piperidine ring can influence the reactivity. The amide functionality is electron-withdrawing, which could slightly decrease the nucleophilicity of the piperidine nitrogen but is unlikely to have a major electronic effect on the remote iodomethyl group.

Stereochemical Outcomes and Stereoselectivity in Transformations

If the carbon of the iodomethyl group were chiral (for instance, by isotopic labeling), SN2 reactions would be expected to proceed with a complete inversion of stereoconfiguration. In contrast, an SN1 reaction would lead to racemization, as the planar carbocation intermediate can be attacked from either face by the nucleophile. Given the primary nature of the substrate, stereospecific inversion via an SN2 mechanism is the more probable outcome.

For reactions involving the piperidine ring itself, the stereochemistry would be dictated by the existing conformation of the ring and the nature of the reagents. The piperidine ring exists predominantly in a chair conformation, and reactions would likely proceed through pathways that minimize steric hindrance.

Kinetic Studies of Key Reactions

No specific kinetic data for reactions of this compound has been found. However, a hypothetical kinetic study of a substitution reaction would likely reveal a second-order rate law if the reaction proceeds via an SN2 mechanism (rate = k[substrate][nucleophile]). If an SN1 mechanism were operative, a first-order rate law (rate = k[substrate]) would be observed.

Table 1: Hypothetical Rate Data for a Substitution Reaction of this compound

Experiment [Substrate] (M) [Nucleophile] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴

This is a hypothetical data table illustrating the expected outcome for an SN2 reaction.

Reaction Intermediate Identification and Characterization

For an SN2 reaction, the key intermediate is a transition state in which the nucleophile and the leaving group are both partially bonded to the carbon atom. This is a high-energy species and not a discrete, isolable intermediate.

In the less likely SN1 pathway, a primary carbocation intermediate would be formed. This highly reactive species would be challenging to detect directly but could potentially be trapped or observed using specialized spectroscopic techniques under cryogenic conditions.

In the synthesis of this compound itself, which likely involves the conversion of a corresponding alcohol or tosylate, intermediates would include protonated species or activated esters, depending on the specific synthetic route employed.

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent would be critical in directing the reaction pathway.

Polar Aprotic Solvents (e.g., acetone (B3395972), DMF, DMSO) are known to accelerate SN2 reactions. They can solvate the cation but not the nucleophile, leaving the nucleophile "naked" and more reactive.

Polar Protic Solvents (e.g., water, ethanol, methanol) favor SN1 reactions by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding.

Table 2: Expected Solvent Effects on Substitution Reactions

Solvent Type Favored Mechanism Rationale
Polar Aprotic SN2 Solvates the counter-ion of the nucleophile, increasing nucleophile reactivity.
Polar Protic SN1 Stabilizes the carbocation intermediate and the leaving group.

No catalytic cycles involving this compound have been described in the available literature. If this compound were to be used in a catalytic process, for instance, in a cross-coupling reaction, the catalytic cycle would depend on the specific catalyst and reaction partners involved.

Computational and Theoretical Studies of 1 4 Iodomethyl Piperidin 1 Yl Ethanone

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure of a molecule and its various possible conformations. For 1-(4-(Iodomethyl)piperidin-1-yl)ethanone, this would involve computational methods to explore the different spatial arrangements of its atoms, particularly the orientation of the iodomethyl group relative to the piperidine (B6355638) ring and the acetyl group on the nitrogen atom.

Conformational analysis would identify the most stable, low-energy conformations of the molecule. This is crucial as the biological activity and physical properties of a compound are often dictated by its preferred shape. Such studies can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. While general principles of conformational analysis are well-established, specific data tables of dihedral angles and relative energies for this compound are not present in the available literature. Computational studies on related piperidine-based compounds are often performed to understand their binding modes with biological targets. nih.govrsc.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties of a molecule.

Calculations of the electronic structure of this compound would reveal the distribution of electrons within the molecule. This information is key to predicting its reactivity. For instance, mapping the electrostatic potential onto the electron density surface would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical reactions. Quantum chemical calculations are also employed to study various iodine-containing species to understand their electronic and geometric structures. rsc.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would identify the parts of the molecule most likely to be involved in chemical reactions. For example, the analysis could predict whether a nucleophilic attack is more likely at the carbon of the iodomethyl group or the carbonyl carbon of the acetyl group. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not documented in the searched scientific literature.

Molecular Orbital Energy (eV) Description
HOMO - Primarily localized on the iodine and nitrogen atoms, indicating potential sites for electrophilic attack.
LUMO - Likely centered on the C-I antibonding orbital and the carbonyl group, suggesting susceptibility to nucleophilic attack.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Transition state modeling uses computational methods to determine the structure and energy of these transient species. This allows for the calculation of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms.

For this compound, this could be applied to model its reaction with a nucleophile, for instance, to understand the energetics of iodide displacement. Such studies would be invaluable for synthetic chemists looking to utilize this compound as a building block.

Prediction of Spectroscopic Properties (excluding basic identification)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, such as its NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to confirm the structure of a compound or to interpret complex spectra. While computational software can generate these predictions, no published studies with this specific data for this compound were identified.

Ligand Design Principles from a Theoretical Perspective (if used as a scaffold)

The piperidine ring is a common scaffold in medicinal chemistry. acs.org If this compound were to be used as a scaffold for designing new ligands, theoretical studies would be instrumental. By understanding the molecule's shape, electrostatic properties, and potential interaction points (hydrogen bond donors/acceptors, hydrophobic regions), chemists can rationally design modifications to improve its binding affinity and selectivity for a specific biological target. This process, often part of computer-aided drug design, can significantly accelerate the discovery of new therapeutic agents. nih.govmdpi.com

Application of 1 4 Iodomethyl Piperidin 1 Yl Ethanone in Advanced Organic Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Piperidine (B6355638) derivatives, in particular, are prevalent scaffolds in pharmaceuticals. The iodomethyl group in 1-(4-(Iodomethyl)piperidin-1-yl)ethanone represents a potent electrophilic site, making it a candidate for reactions with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in constructing new heterocyclic systems.

Construction of Fused-Ring Systems

Fused-ring systems, where two or more rings share a common bond, are of significant interest due to their rigid structures and presence in many natural products. In principle, a molecule like this compound could be utilized in intramolecular cyclization reactions to form fused systems. For example, if a nucleophilic group were introduced elsewhere on the piperidine ring or its substituents, it could potentially displace the iodide to form a new ring fused to the piperidine core. Despite this theoretical potential, a search of peer-reviewed literature did not yield specific examples of its use in synthesizing fused-ring structures. General strategies for creating fused-ring systems often involve methods like Diels-Alder reactions or transition-metal-catalyzed cyclizations, but reactions employing this specific iodo-compound are not documented.

Synthesis of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are valuable three-dimensional structures in drug discovery. nih.govmdpi.com The synthesis of spirocycles often involves intramolecular alkylation, where a nucleophile attacks an electrophilic center within the same molecule to form the spirocyclic junction. The iodomethyl group of this compound could serve as the electrophile in such a reaction. For instance, a nucleophile attached to the piperidine nitrogen or another position could cyclize onto the iodomethyl carbon. However, there is no specific evidence in the existing literature of this compound being used to construct spiro compounds. nih.govbeilstein-journals.org Methodologies for creating spiro-piperidines have been reported, but they typically start from different precursors, such as piperidin-4-ones. nih.gov

As a Precursor for Complex Molecular Scaffolds

The term "complex molecular scaffolds" refers to core structures that can be elaborated into a variety of more complex molecules, often for biological screening. The piperidine ring itself is a privileged scaffold in medicinal chemistry.

Incorporation into Natural Product Analogues (chemical synthesis focus)

Natural products are a primary source of inspiration for new drugs. The synthesis of natural product analogues—molecules that are structurally similar to natural products but with modifications to improve their properties—is a key strategy in drug development. researchgate.net Piperidine alkaloids are a large class of natural products. nih.gov While this compound could theoretically be used to synthesize fragments of or analogues to such alkaloids, no published synthetic routes demonstrating this application were found. The synthesis of natural product analogues is a highly specific field, and the choice of starting materials is critical; this particular compound has not been reported in this context. researchgate.netnih.gov

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex small molecules in an efficient manner, often starting from a common core. nih.govcam.ac.ukrsc.org The goal is to explore chemical space broadly to find new biologically active compounds. mdpi.com A DOS strategy using this compound could involve reacting the iodomethyl group with a diverse set of nucleophiles, followed by further reactions on the acetyl group or the piperidine ring itself. This would generate diversity in the substituents and potentially the core scaffold. Despite the compound's suitability for such a strategy, there are currently no published examples of its use in a diversity-oriented synthesis campaign.

Green Chemistry Considerations in Synthetic Applications

The utility of this compound as a reactive intermediate in organic synthesis necessitates a thorough evaluation of its environmental impact and sustainability. The principles of green chemistry provide a framework for assessing and improving the synthetic routes involving this compound. Key considerations include atom economy, the choice of solvents, energy efficiency, and waste reduction.

As an alkylating agent, this compound is primarily used to introduce the 1-acetyl-4-piperidylmethyl moiety into various molecular scaffolds. This is typically achieved through nucleophilic substitution reactions, where the iodide ion serves as an excellent leaving group. While effective, this process presents specific challenges and opportunities from a green chemistry perspective.

Atom Economy and Waste Profile

A central tenet of green chemistry is maximizing atom economy—the measure of how many atoms from the reactants are incorporated into the final product. jocpr.com In a typical nucleophilic substitution reaction involving this compound, the iodide leaving group constitutes a significant portion of the reagent's mass that is not incorporated into the desired product, thus lowering the theoretical atom economy. nih.gov

The generation of iodide salts as byproducts is an inherent feature of these reactions. While iodine is a less toxic halogen compared to bromine or chlorine in some contexts, its release into waste streams is still a concern. The high molecular weight of iodine means that for every mole of the alkylating agent used, a substantial mass of iodide waste is produced. Developing methods for the recovery and recycling of iodide from the waste stream could significantly improve the sustainability of processes using this reagent.

Solvent Selection

The choice of solvent is critical in determining the environmental footprint of a synthetic process. Nucleophilic substitution reactions, including those with alkyl iodides, have traditionally been performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). libretexts.org These solvents are highly effective but are also associated with environmental and health concerns. acsgcipr.org

Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives. solubilityofthings.comnumberanalytics.com Research into greener solvent choices for SN2 reactions has identified options like esters (e.g., ethyl acetate), ethers (e.g., 2-methyltetrahydrofuran), or even bio-based solvents like dimethyl carbonate. rsc.org The ideal solvent should not only be environmentally friendly but also ensure high reaction rates and selectivity, minimizing the need for energy-intensive heating or extended reaction times. numberanalytics.com In some cases, reactions in aqueous media or under solvent-free conditions, potentially aided by phase-transfer catalysis, can offer substantial environmental benefits. researchgate.netmdpi.com

Energy Consumption and Alternative Methodologies

The following table summarizes the key green chemistry principles and their application to syntheses involving this compound.

Green Chemistry PrincipleApplication to Syntheses Using this compoundPotential Improvements
Atom Economy Sub-optimal due to the loss of iodide as a leaving group.Develop methods for iodide recovery and recycling; design alternative synthetic routes with better atom economy.
Safer Solvents Reactions often use traditional polar aprotic solvents (e.g., DMF, DMSO).Replace with greener alternatives like 2-MeTHF, ethyl acetate, dimethyl carbonate, or explore aqueous/solvent-free conditions.
Energy Efficiency High reactivity of the C-I bond may allow for milder reaction conditions.Optimize reactions to run at ambient temperature; utilize microwave or ultrasonic energy to reduce reaction times and energy input.
Waste Prevention Generation of iodide salt byproducts.Employ catalytic methods where possible; consider one-pot procedures to minimize purification steps and solvent waste.

Role of 1 4 Iodomethyl Piperidin 1 Yl Ethanone in Radiochemistry and Isotopic Labeling Research

Utility as a Precursor for Radioiodinated Compounds

1-(4-(Iodomethyl)piperidin-1-yl)ethanone is a valuable precursor for creating compounds labeled with radioactive iodine isotopes. nih.gov Its utility stems from the carbon-iodine bond in the iodomethyl group, which can be targeted for isotopic exchange reactions or serve as a starting point for synthesizing more complex precursors suitable for radioiodination. nih.gov The development of radiolabeled pharmaceuticals is an actively growing area of chemistry and biomedicine, with radioiodinated compounds playing a significant role. nih.govmdpi.com

The synthesis of analogs labeled with different iodine isotopes is dictated by the intended application, as each isotope possesses unique decay characteristics and half-lives. mdpi.comnih.gov

IsotopeHalf-lifePrimary EmissionPrimary Application
Iodine-123 (¹²³I) 13.2 hoursGamma (159 keV)Single Photon Emission Computed Tomography (SPECT)
Iodine-124 (¹²⁴I) 4.2 daysPositron (β+)Positron Emission Tomography (PET)
Iodine-125 (¹²⁵I) 59.4 daysGamma (35 keV)In-vitro assays, autoradiography, preclinical SPECT

Table 1: Properties of Common Iodine Radioisotopes Used in Research. mdpi.comnih.gov

A primary method to synthesize radiolabeled analogs from this compound is through a nucleophilic halogen exchange reaction. nih.gov In this process, the stable iodine atom is substituted with a radioactive isotope (e.g., ¹²³I⁻, ¹²⁴I⁻, or ¹²⁵I⁻). nih.gov This method's advantage is its directness, though it can be challenging to separate the radiolabeled product from the non-radioactive starting material, potentially impacting specific activity. nih.gov

Several methodologies exist for incorporating radioiodine into molecules, with the choice depending on the substrate's structure and the desired product characteristics. nih.govresearchgate.net For precursors like this compound, both direct and indirect methods are conceptually applicable.

Electrophilic Iodination : This is a widely used strategy, particularly for aromatic compounds. nih.govresearchgate.net It involves the reaction of an electron-rich aromatic ring with an electrophilic form of radioiodine, generated by oxidizing radioiodide (Na*I) with agents like Chloramine-T or Iodogen. mdpi.comresearchgate.netmdpi.com To apply this method using this compound, it would first need to be incorporated into a larger molecule containing an activatable aromatic ring.

Iododestannylation : This is a powerful and common form of electrophilic substitution that offers high regioselectivity and yields. nih.govmdpi.com It involves the reaction of an organotin precursor (e.g., a trialkylarylstannane) with a radioiodide source and an oxidizing agent. nih.govmdpi.comnih.gov A stannylated derivative, such as 1-(4-((tributylstannyl)methyl)piperidin-1-yl)ethanone, could be synthesized from this compound and then used for radioiodination. nih.govnih.gov This approach generally produces radiotracers with high specific activity. nih.gov

Nucleophilic Substitution : As mentioned, halogen exchange is the most direct method for this specific compound. nih.gov This reaction involves the direct replacement of the non-radioactive iodine with a radioactive iodide anion. nih.gov

MethodPrecursor TypeTypical ConditionsKey Advantages
Electrophilic Iodination Activated aromatic ringNaI, Oxidizing agent (e.g., Chloramine-T)Broad applicability for aromatic systems
Iododestannylation Organotin (e.g., Ar-SnBu₃)NaI, Oxidizing agent (e.g., H₂O₂)High specific activity, regioselective
Halogen Exchange Iodo-compound (R-I)Na*I, heat, catalyst (optional)Direct, simple precursor

Table 2: Comparison of Common Radioiodination Methodologies. nih.govnih.govmdpi.com

Challenges and Strategies in Radiolabeling

The successful development of a radioligand involves overcoming several challenges, primarily related to achieving high specific activity and ensuring radiochemical purity. nih.gov

Specific Activity : This refers to the amount of radioactivity per unit mass of a compound (e.g., Ci/mmol or GBq/µmol). nih.gov For receptor-based imaging agents, high specific activity is critical to ensure that the radiolabeled molecules bind to their target without causing a pharmacological effect or saturating the available binding sites with the non-radioactive form of the drug. nih.govresearchgate.net Methods that use "no-carrier-added" radioisotopes and start from non-iodinated precursors, such as iododestannylation, are preferred for achieving the exceptionally high specific activity needed for human studies. nih.govnih.gov

Radiochemical Purity : This is defined as the fraction of the total radioactivity in the form of the desired radiolabeled compound. kcl.ac.uk Radiochemical impurities can consist of unreacted radioiodide or byproducts from side reactions. nih.gov These impurities can interfere with imaging results; for instance, free radioiodide accumulates in the thyroid, stomach, and salivary glands, potentially obscuring the signal from the target tissue. nih.gov High-performance liquid chromatography (HPLC) is the most common method for purifying the final radiolabeled product and ensuring high radiochemical purity (>95-98%). nih.govmdpi.com The stability of the carbon-iodine bond is also a critical factor, as in vivo deiodination can compromise image quality. nih.gov

Application in the Development of Research Radioligands

The this compound structure is a valuable building block for synthesizing novel research radioligands. nih.gov The piperidine (B6355638) core is a privileged scaffold in medicinal chemistry, frequently found in ligands targeting the central nervous system. nih.govmdpi.com

In chemical synthesis, this compound can be modified in several ways. The acetyl group on the piperidine nitrogen can be removed to yield a secondary amine, which can then be coupled with various molecular fragments to build a larger target molecule. Alternatively, the iodomethyl group can act as an electrophile in nucleophilic substitution reactions to attach the acetyl-piperidine-methyl moiety to a larger structure. nih.gov Molecules containing piperidine or piperazine (B1678402) substructures have demonstrated high binding affinity for targets such as the sigma-1 receptor (σ1R), which is overexpressed in various cancers. nih.govrsc.org Therefore, this compound can serve as a synthon for developing novel radioligands aimed at these and other important biological targets. The final, complex molecule would then be radiolabeled, often by targeting a different part of the structure (e.g., an aromatic ring) using methods like iododestannylation to achieve high specific activity. nih.gov

Positron Emission Tomography (PET) Precursor Chemistry

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that requires radiotracers labeled with positron-emitting radionuclides. mdpi.com Iodine-124 is the most suitable iodine isotope for PET imaging due to its positron emission and its relatively long half-life of 4.2 days, which allows for imaging of slow biological processes, such as the accumulation of monoclonal antibodies in tumors. mdpi.comnih.govmdpi.com

In the context of PET chemistry, this compound can be used to synthesize a precursor for ¹²⁴I labeling. A common and effective strategy involves converting the iodo-compound into its corresponding organotin (trialkylstannyl) derivative. researchgate.net This stannylated precursor can then undergo an iododestannylation reaction with [¹²⁴I]NaI to produce the final PET radiotracer with high specific activity and radiochemical purity. mdpi.comresearchgate.net This chemical methodology is well-established and allows for the efficient production of ¹²⁴I-labeled compounds for preclinical and clinical PET imaging research. mdpi.com

Exploration of 1 4 Iodomethyl Piperidin 1 Yl Ethanone As a Precursor for Chemical Probes and Research Tools

Synthesis of Covalent Ligands and Chemical Probes (excluding biological activity/efficacy)

The core reactivity of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone lies in its iodomethyl moiety. The iodine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This intrinsic chemical property is the foundation for its use in creating covalent ligands and probes that can form stable, irreversible bonds with biological targets, primarily proteins.

The synthesis of such probes involves the direct alkylation of nucleophilic amino acid residues on the protein surface. The piperidine (B6355638) ring itself, a common scaffold in medicinal chemistry, can serve as a recognition element to guide the molecule towards a specific binding pocket, while the N-acetyl group can modulate its physicochemical properties. The primary reaction is a bimolecular nucleophilic substitution (SN2), where a lone pair of electrons from a nucleophilic amino acid side chain attacks the electrophilic carbon, displacing the iodide ion.

Table 1: Potential Nucleophilic Amino Acid Targets for Alkylation

Amino Acid Nucleophilic Group Resulting Covalent Adduct
Cysteine Thiol (-SH) Thioether
Histidine Imidazole Alkylated Imidazole
Lysine Epsilon-amino (-NH₂) Secondary Amine
Methionine Thioether (-S-CH₃) Sulfonium Ion
Aspartate Carboxylate (-COO⁻) Ester

Affinity-Based Probes

Affinity-based probes (ABPs) are designed to selectively label a target protein based on binding affinity. In this context, the this compound scaffold would be incorporated into a larger molecule that possesses high affinity for a specific protein target. The synthesis focuses on conjugating this reactive piperidine moiety to a known ligand or pharmacophore.

The synthetic strategy typically involves a multi-step process where a recognition moiety is first synthesized with a suitable linker containing a nucleophilic handle (e.g., an amine or thiol). This intermediate is then reacted with this compound to append the reactive electrophile. The resulting affinity probe can then bind to its target, and the proximity of the iodomethyl group facilitates an intramolecular or pseudo-intramolecular covalent bond formation, permanently tagging the protein of interest.

Activity-Based Probes

Activity-based probes (ABPPs) are a specialized class of affinity probes that target the active sites of specific enzymes, with the covalent reaction being dependent on the catalytic activity of the enzyme. nih.gov The synthesis of an activity-based probe using this compound would involve coupling it to a substrate-like scaffold that is recognized and processed by the target enzyme class.

For example, to target a cysteine protease, the piperidine "warhead" could be attached to a peptide sequence that is a known substrate for the enzyme. nih.gov The probe would first bind non-covalently to the enzyme's active site. The catalytic machinery of the enzyme, particularly a nucleophilic cysteine residue, would then attack the electrophilic carbon of the iodomethyl group, leading to irreversible inhibition and covalent labeling of the enzyme. nih.govrsc.org

Design and Synthesis of Click Chemistry-Enabled Probes

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and highly specific method for conjugating molecules. To prepare a click chemistry-enabled probe from this compound, a bioorthogonal handle—either an azide (B81097) or a terminal alkyne—must be installed onto the piperidine scaffold.

The synthesis would proceed in two stages. First, this compound is reacted with a bifunctional linker molecule that contains both a nucleophile to displace the iodide and the desired click handle. For instance, reaction with sodium azide (NaN₃) could potentially convert the iodomethyl group into an azidomethyl group. Alternatively, reaction with a nucleophile like cysteamine (B1669678) followed by coupling to an alkyne-containing carboxylic acid would install a terminal alkyne.

Once this functionalized intermediate is synthesized, it can be used as a reactive probe. After the probe has covalently labeled its target protein, a reporter tag (e.g., a fluorophore or biotin) bearing the complementary click handle can be attached in a second step via the CuAAC reaction. nih.govresearchgate.net This modular approach allows for flexibility in detection and purification strategies. nih.gov

Table 2: Example Synthetic Scheme for a Click Chemistry-Enabled Probe

Step Reactants Reagents/Conditions Product Purpose
1 This compound, Propargylamine Base (e.g., K₂CO₃), Solvent (e.g., ACN) 1-(4-((Prop-2-yn-1-ylamino)methyl)piperidin-1-yl)ethanone Installation of a terminal alkyne handle.
2 Alkyne-probe, Target Protein Physiological buffer Covalently Labeled Protein Target engagement and labeling.

Development of Optogenetic or Photolabile Research Tools (chemical synthesis focus)

The development of research tools that can be controlled by light requires the incorporation of photo-responsive chemical groups. The synthesis of such tools using this compound would focus on attaching it to a photolabile caging group or a photo-crosslinking moiety.

Photolabile (Caged) Probes: A photolabile protecting group, such as an ortho-nitrobenzyl group, could be used to "cage" the reactivity of a probe. The synthesis might involve reacting this compound with a nucleophile that is part of a larger photo-caged ligand. The resulting conjugate would be inactive until irradiated with UV light, which cleaves the photolabile group and releases the active ligand to interact with its target.

Photo-affinity Probes: For photo-affinity labeling, a photo-reactive group like a diazirine or an aryl azide is incorporated. The synthesis would involve coupling the piperidine compound to a linker containing one of these photo-reactive moieties. The resulting probe binds to its target protein, and upon UV irradiation, the photo-reactive group generates a highly reactive carbene or nitrene intermediate, which forms a covalent bond with nearby amino acid residues, thus crosslinking the probe to its target.

Applications in Chemo-proteomic Studies (focus on chemical interaction with macromolecules)

Chemo-proteomics utilizes chemical probes to study protein function and interaction on a proteome-wide scale. Probes derived from this compound are prime candidates for such studies due to their ability to form stable covalent bonds with their protein targets.

The chemical interaction is central to the chemo-proteomic workflow. A probe, often equipped with a reporter tag (like biotin, installed via click chemistry), is introduced to a cell lysate or live cells. The probe's reactive iodomethyl group will covalently bind to its protein targets. Following the labeling reaction, the entire proteome is digested into peptides. The biotin-tagged peptides (originating from the labeled proteins) are then enriched using streptavidin affinity chromatography.

These enriched peptides are subsequently analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies the peptide sequence and, crucially, pinpoints the exact amino acid residue that was covalently modified by the probe. This allows for the identification of the target protein and the specific site of chemical interaction, providing valuable insights into the probe's binding mode and the protein's function. nih.govnih.gov

Advanced Analytical Techniques for the Research and Characterization of 1 4 Iodomethyl Piperidin 1 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond basic identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for basic identification, advanced two-dimensional (2D) and solid-state NMR techniques offer deeper insights into the complex structural features of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are powerful tools for mapping the intricate network of connections within a molecule. ipb.pt For this compound, these techniques are indispensable for assigning specific proton and carbon signals, especially within the piperidine (B6355638) ring where signals can be crowded and exhibit complex coupling patterns. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. sdsu.edu For the target molecule, COSY would establish the connectivity of protons around the piperidine ring, for instance, showing a correlation between the proton at C4 and the protons at C3 and C5. It would also show the coupling between the methylene (B1212753) protons of the iodomethyl group and the proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This is a highly sensitive technique that allows for the definitive assignment of which protons are attached to which carbons. researchgate.net For example, it would show a cross-peak connecting the ¹H signal of the acetyl methyl group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is critical for piecing together the molecular skeleton. It would show a correlation from the acetyl methyl protons to the carbonyl carbon, and from the piperidine protons at C2 and C6 to the acetyl carbonyl carbon, confirming the N-acetyl group's placement. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is crucial for determining stereochemistry and conformation. For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial protons by showing correlations between protons that are spatially proximate, such as those in 1,3-diaxial relationships.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹HH-3 ↔ H-4; H-4 ↔ H-5; H-4 ↔ H-CH₂IEstablishes proton connectivity within the piperidine ring and to the side chain. sdsu.edu
HSQC ¹H ↔ ¹³C (1-bond)CH₃ ↔ C=O; CH₂I ↔ C-4; Ring CH₂ ↔ Ring CDirectly links each proton to its attached carbon atom. researchgate.net
HMBC ¹H ↔ ¹³C (2-3 bonds)Acetyl H₃ ↔ C=O; H-2/H-6 ↔ C=O; H-CH₂I ↔ C-3/C-5Connects molecular fragments and confirms the position of substituents. acs.orgsdsu.edu
NOESY ¹H ↔ ¹H (spatial)Axial H-2 ↔ Axial H-4; Axial H-2 ↔ Axial H-6Provides information on the 3D structure and conformation of the piperidine ring. researchgate.net

Solid-State NMR for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs, which may have distinct physical properties. researchgate.netnih.gov Unlike solution NMR, ssNMR spectra are sensitive to the local environment of the nuclei in the crystal lattice, including intermolecular interactions. researchgate.net

For this compound, different polymorphs would likely exhibit variations in their ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra. These differences arise from changes in molecular conformation and packing, leading to distinct chemical shifts for crystallographically inequivalent carbon atoms. nih.gov By comparing the ssNMR spectra of different batches, one can identify the presence of different polymorphic forms or a mixture of forms. This technique is complementary to X-ray diffraction and can provide unique insights into local disorder and dynamics within the crystal structure. researchgate.net

Mass Spectrometry (MS) for Complex Mixture Analysis and Fragmentation Studies

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. wvu.edu For this compound (C₈H₁₄INO), HRMS can distinguish its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different elemental compositions). When coupled with liquid chromatography (LC-HRMS), this technique is invaluable for identifying the target compound and its derivatives in complex mixtures, such as reaction products or biological samples. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Derivatization Product Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). nih.gov The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used for definitive identification and structural analysis. wvu.edu

For the protonated molecule of this compound, [M+H]⁺, characteristic fragmentation pathways can be predicted based on the known behavior of N-acetylpiperidines and related alkaloids. nih.govscielo.br Key fragmentation events would likely include:

Loss of the acetyl group: Cleavage of the amide bond could lead to the loss of ketene (B1206846) (CH₂=C=O), a common fragmentation for N-acetyl compounds.

Loss of the iodomethyl group: Cleavage of the C-C bond between the piperidine ring and the iodomethyl group.

Piperidine Ring Fragmentation: Opening of the piperidine ring can occur through various pathways, often initiated by cleavage alpha to the nitrogen atom. miamioh.edu This leads to a series of characteristic lower-mass ions. nih.gov

Analysis of the MS/MS spectra of derivatization products allows researchers to pinpoint the site of modification on the parent molecule by observing shifts in the masses of the fragment ions.

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Pathway
282.02240.0142.01 (C₂H₂O)Loss of ketene from the N-acetyl group.
282.02154.04127.98 (I)Loss of an iodine radical.
282.02140.06141.96 (CH₂I)Cleavage of the iodomethyl group.
282.0284.08197.94Piperidine ring fragment after loss of substituents.
240.0198.10141.91 (CH₂I)Loss of the iodomethyl group from the de-acetylated precursor.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. iucr.orgresearchgate.net

For this compound, a single-crystal X-ray diffraction study would confirm the expected chair conformation of the piperidine ring, which is the most stable arrangement for such systems. iucr.org It would also determine the orientation of the substituents—whether the iodomethyl group at the C4 position is in an axial or equatorial position. This information is crucial for understanding the molecule's steric properties and potential interactions. In cases where chiral derivatives are synthesized, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each chiral center. nih.gov The packing of molecules in the crystal lattice, governed by intermolecular interactions like hydrogen bonds or weaker contacts, would also be elucidated. mdpi.com

Table 3: Typical Structural Parameters for a Substituted Piperidine Ring from X-ray Crystallography

ParameterTypical ValueSignificance
C-N Bond Length~1.47 ÅConfirms the single bond character within the heterocyclic ring.
C-C Bond Length~1.53 ÅStandard sp³-sp³ carbon bond length.
C-N-C Bond Angle~112°Reflects the geometry around the nitrogen atom.
C-C-C Bond Angle~111°Typical tetrahedral angles within the cyclohexane-like ring.
Ring ConformationChairThe lowest energy conformation, minimizing steric and torsional strain. researchgate.netiucr.org

Advanced Chromatographic Methods for Purity and Isomer Separation

The purification and characterization of this compound and its derivatives necessitate the use of advanced chromatographic techniques. These methods are essential for ensuring high purity, which is critical for subsequent analytical studies and applications. Furthermore, as derivatives of this compound may possess chiral centers, the separation of stereoisomers is of significant importance.

Chiral Chromatography

While specific chiral separation data for this compound is not extensively documented in publicly available literature, the principles of chiral chromatography as applied to related piperidine derivatives provide a strong framework for understanding potential separation strategies. The introduction of a stereocenter, for instance, through modification of the piperidine ring or the acetyl group, would result in enantiomers that may exhibit different biological activities.

Chiral stationary phases (CSPs) are the cornerstone of chiral chromatography. For piperidine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. These CSPs can separate a wide range of racemates through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The resolution of racemic mixtures of piperidine derivatives is influenced by several factors, including the nature of the substituent on the nitrogen atom and the substituents on the piperidine ring. For N-acetylated piperidines, the amide functionality can play a crucial role in the chiral recognition mechanism by providing a site for hydrogen bonding with the CSP.

Table 1: Potential Chiral Stationary Phases and Mobile Phases for Separation of Piperidine Derivatives

Chiral Stationary Phase (CSP) Typical Mobile Phase Separation Principle
Cellulose tris(3,5-dimethylphenylcarbamate) Heptane/Isopropanol Hydrogen bonding, π-π interactions, steric inclusion
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol Dipole-dipole interactions, hydrogen bonding

The development of a successful chiral separation method for a derivative of this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution and selectivity.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound and its derivatives on a larger scale. The goal of preparative chromatography is to isolate a sufficient quantity of a pure compound for further research, including structural elucidation and biological testing.

The transition from analytical to preparative scale requires careful optimization of chromatographic conditions to maximize throughput while maintaining purity. Key parameters that are adjusted include column dimensions, particle size of the stationary phase, flow rate, and sample loading.

A typical workflow for the preparative purification of this compound would involve:

Method Development: An initial analytical-scale separation is developed to achieve baseline resolution of the target compound from its impurities. Reversed-phase chromatography using a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water is a common starting point.

Scale-Up Calculation: The conditions from the analytical method are scaled up to a larger preparative column. This involves adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area.

Fraction Collection: As the separated compounds elute from the preparative column, a fraction collector is used to collect the pure compound.

Purity Analysis: The purity of the collected fractions is confirmed using analytical HPLC.

Table 2: Comparison of Analytical and Preparative HPLC Parameters

Parameter Analytical HPLC Preparative HPLC
Column Internal Diameter 2.1 - 4.6 mm > 10 mm
Stationary Phase Particle Size < 5 µm 5 - 10 µm or larger
Sample Load µg - mg mg - g
Flow Rate 0.2 - 2 mL/min > 10 mL/min

| Objective | Quantification and Identification | Isolation and Purification |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

The IR spectrum of this compound is expected to be dominated by vibrations associated with the N-acetyl group and the piperidine ring. A strong absorption band corresponding to the C=O stretching vibration of the amide is anticipated in the region of 1630-1660 cm⁻¹. This is a characteristic peak for tertiary amides.

The C-H stretching vibrations of the methylene groups in the piperidine ring and the methyl group of the acetyl moiety are expected to appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the amide is likely to be observed in the 1200-1300 cm⁻¹ range. The presence of the iodomethyl group would introduce a C-I stretching vibration, which is typically found in the far-infrared region (below 600 cm⁻¹).

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C and C-N stretching vibrations of the piperidine ring are expected to be Raman active. The C=O stretch of the amide group will also be visible in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in IR Expected Activity in Raman
C-H (piperidine ring) Stretching 2850 - 2950 Active
C-H (methyl) Stretching 2960 - 2980 Active
C=O (amide) Stretching 1630 - 1660 Active
C-N (amide) Stretching 1200 - 1300 Active
CH₂ Bending (Scissoring) ~1450 Active

A combined analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of this compound, enabling the confirmation of its chemical structure and the study of intermolecular interactions.

Future Research Directions and Unexplored Avenues for 1 4 Iodomethyl Piperidin 1 Yl Ethanone

Development of Novel Stereoselective Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal and organic chemistry. nih.govresearchgate.netnih.gov For 1-(4-(Iodomethyl)piperidin-1-yl)ethanone, the development of synthetic routes that control the stereochemistry at the C4 position of the piperidine ring is a significant and unexplored challenge. Future research could focus on asymmetric hydrogenation of a corresponding pyridinium (B92312) salt precursor. Catalytic systems employing iridium(I) complexes with chiral P,N-ligands have shown success in the stereoselective reduction of substituted pyridines, offering a potential pathway to enantiomerically enriched versions of the target compound. nih.gov

Another avenue involves intramolecular cyclization strategies. nih.gov Designing acyclic precursors where a chiral center influences the ring-closing step could provide stereocontrol. Methods like asymmetric aza-Michael reactions or metal-catalyzed enantioselective cyclizations of substrates containing the pre-formed C4-substituent handle are viable approaches. nih.gov The development of such pathways would be crucial for investigating the stereospecific interactions of its future derivatives in biological systems.

Table 1: Potential Stereoselective Synthetic Strategies

Strategy Catalyst/Reagent Example Key Principle Potential Outcome
Asymmetric Hydrogenation Iridium(I) with chiral P,N-ligand nih.gov Stereoselective reduction of a pyridinium precursor. Enantiomerically enriched piperidine core.
Intramolecular Cyclization Chiral auxiliary or catalyst Diastereoselective or enantioselective ring formation. Controlled synthesis of specific stereoisomers.

Exploration of Organometallic Chemistry Involving the Iodomethyl Group

The iodomethyl group is a highly versatile functional handle for organometallic transformations. Its reactivity as a primary alkyl iodide opens numerous possibilities for C-C and C-heteroatom bond formation. A significant area for future research is its application in visible-light photoredox catalysis. researchgate.netrsc.org Under irradiation in the presence of a suitable photocatalyst, such as iridium or ruthenium complexes, the C-I bond can be homolytically cleaved to generate a primary alkyl radical. researchgate.netnih.gov This radical intermediate can then participate in a wide array of reactions, including hydroalkylation of alkenes, carbonylative amidation, and sulfonylation. rsc.orgnih.govchemrxiv.org The mild conditions and high functional group tolerance of these reactions make them ideal for the late-stage functionalization of complex molecules derived from this compound. researchgate.netrsc.org

Furthermore, the iodomethyl group can be utilized in traditional organometallic reactions. For instance, conversion to an organolithium or Grignard reagent through metal-halogen exchange would create a potent nucleophile. msu.edu This nucleophile could then be used in additions to carbonyls, nitriles, and other electrophiles to construct more complex molecular architectures. msu.edu Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion to an organoboron or organotin species, also represent a powerful, yet unexplored, avenue for derivatization.

Integration into Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of materials science and nanotechnology. researchgate.net The structure of this compound is well-suited for its incorporation into these complex assemblies. The "threading-followed-by-stoppering" approach is a primary method for synthesizing rotaxanes, where a linear "thread" is passed through a macrocyclic "wheel" and then capped with bulky groups to prevent dethreading. researchgate.netuh.edu

In this context, the iodomethyl group can serve as a reactive terminus on a molecular thread. This thread could be passed through a suitable macrocycle, such as a cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺) ring or a crown ether. researchgate.netuh.edu Subsequently, the terminal iodide can undergo a nucleophilic substitution reaction with a large, sterically demanding nucleophile, which would act as the "stopper." The N-acetylpiperidine moiety itself provides a degree of steric bulk, potentially serving as the other stopper or as a component of the thread. Research in this area would involve designing appropriate thread and macrocycle partners and optimizing the stoppering reaction conditions. The use of efficient reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for the stoppering step could significantly enhance the synthesis of such novel rotaxanes. uh.edu

Design of Next-Generation Chemical Probes for Fundamental Research (chemical design focus)

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. nih.govijnrd.org This makes this compound an excellent starting point for the design of chemical probes to study biological processes. The key to its utility is the iodomethyl group, which acts as a versatile and reactive handle for conjugation.

Future design efforts should focus on creating bifunctional probes. The N-acetylpiperidine core could be elaborated to include a pharmacophore that targets a specific protein class, such as kinases, G-protein coupled receptors, or ion channels. The iodomethyl group would then serve as the attachment point for a reporter tag. This tag could be:

A fluorophore for use in fluorescence microscopy and high-throughput screening.

A biotin moiety for affinity purification and proteomic studies (e.g., pull-down assays).

A photo-affinity label to enable covalent cross-linking to the target protein upon photoactivation, allowing for precise identification of binding partners.

A radiolabel , such as ¹⁸F, introduced via nucleophilic substitution of the iodide, for use in Positron Emission Tomography (PET) imaging. nih.govrsc.orgnih.gov

The chemical challenge lies in designing synthetic routes that allow for the late-stage introduction of these tags without compromising the integrity of the targeting moiety.

Table 2: Potential Chemical Probe Designs

Probe Type Reporter Tag Conjugation Strategy Research Application
Fluorescent Probe Fluorescein, Rhodamine Nucleophilic substitution of iodide with an amine- or thiol-functionalized fluorophore. Cellular imaging, target localization.
Affinity Probe Biotin Reaction of the iodomethyl group with biotin-thiol or biotin-amine. Target identification, pull-down assays.
Photo-affinity Probe Benzophenone, Diazirine Multi-step synthesis to append the photo-reactive group to the C4-methyl position. Covalent labeling of binding partners.

Sustainable Synthesis and Green Chemistry Innovations for Production

Applying the principles of green chemistry to the production of this compound is essential for its future viability. nih.gov Research should focus on minimizing waste, reducing energy consumption, and using less hazardous materials. unife.itwiley-vch.de

One promising area is the adoption of flow chemistry . Performing reactions in continuous flow reactors offers superior control over temperature and reaction time, often leading to higher yields and purity while enhancing safety. researchgate.netnih.gov Electrosynthesis in a flow microreactor, for example, could be explored for the cyclization step in forming the piperidine ring, potentially avoiding harsh chemical reductants. researchgate.net

The use of visible-light photocatalysis , as mentioned previously, also aligns with green chemistry principles by enabling reactions under mild conditions, often at room temperature, thereby reducing energy input. researchgate.netrsc.org Furthermore, exploring solventless (solid-state) reactions or replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents would significantly improve the environmental profile of the synthesis. researchgate.net A holistic life-cycle assessment of synthetic routes, considering metrics like Process Mass Intensity (PMI) and E-factor, will be crucial in identifying and optimizing the most sustainable production methods. wiley-vch.de

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(Iodomethyl)piperidin-1-yl)ethanone, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or halogen exchange reactions. For example, a bromide precursor (e.g., 4-bromomethylpiperidine) can undergo an iodide substitution via the Finkelstein reaction using NaI in acetone or acetonitrile under reflux . Reaction optimization focuses on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for substitution efficiency), and catalyst selection (e.g., KI to enhance iodide displacement). Purity is ensured through column chromatography or recrystallization, monitored by TLC and NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming iodomethyl integration (e.g., δ ~3.2–3.5 ppm for CH2I) and piperidine ring conformation .
  • X-ray crystallography : Resolves 3D structure, including bond angles (e.g., C-I bond length ~2.10 Å) and steric effects from the iodomethyl group .
  • HRMS : Validates molecular weight (e.g., expected m/z for C8H14INO: 267.01) .

Q. How does the iodomethyl substituent influence the compound's physicochemical properties compared to other halogenated analogs?

The iodomethyl group increases molecular weight and polarizability, enhancing lipophilicity (logP ~1.8 vs. ~1.3 for chloro analogs) and potentially improving membrane permeability. However, it may reduce solubility in aqueous media (e.g., <0.1 mg/mL in water). Iodine’s size also introduces steric hindrance, affecting binding to sterically sensitive targets .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to evaluate the biological activity of this compound derivatives?

  • Functional group modulation : Replace iodomethyl with Br/Cl or alkyl groups to assess halogen dependence in target binding .
  • Biological assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) to correlate substituents with IC50 values .
  • Computational modeling : Use docking simulations to predict interactions (e.g., halogen bonding with tyrosine residues) .

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar compounds?

  • Assay standardization : Control variables like enzyme source (e.g., human vs. murine), substrate concentration, and incubation time .
  • Structural validation : Confirm compound purity and stereochemistry via NMR/X-ray to rule out synthetic byproducts .
  • Meta-analysis : Compare data across studies with similar protocols (e.g., IC50 under identical pH/temperature) to identify trends .

Q. What methodological considerations are critical when designing enzyme inhibition assays for this compound, particularly regarding target selectivity?

  • Enzyme specificity : Pre-screen against related isoforms (e.g., kinase family members) to exclude off-target effects .
  • Inhibition kinetics : Use Lineweaver-Burk plots to determine competitive/non-competitive mechanisms and Ki values .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

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